molecular formula C13H16N2O3 B4036333 6-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-cyclohexene-1-carboxylic acid

6-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-cyclohexene-1-carboxylic acid

Cat. No.: B4036333
M. Wt: 248.28 g/mol
InChI Key: HEVSAZDNJFDDDR-UHFFFAOYSA-N
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Description

The compound “6-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-cyclohexene-1-carboxylic acid” is a derivative of pyrazole . Pyrazole is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of α,β-ethylenic ketones with hydrazine derivatives . A specific method for the preparation of N-alkyl and N-aryl pyrazoles from primary aliphatic or aromatic amines has been reported .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by an unsymmetrical arrangement, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry . In the case of certain derivatives, there are two independent molecules in the asymmetric unit .


Chemical Reactions Analysis

Pyrazole derivatives have been studied for their reactivity in various chemical transformations . For instance, the compound “6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2′-bipyridine” has been evaluated for its extraction performance and selectivity for trivalent actinide cations over lanthanides .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary. For instance, one derivative was found to have a melting point of 156°C and was soluble in DMSO and DMF .

Scientific Research Applications

Functionalization and Cyclization Reactions

  • Pyrazole derivatives, such as 1H-pyrazole-3-carboxylic acid, have been utilized in functionalization and cyclization reactions, leading to the synthesis of various heterocyclic compounds. These reactions are significant for generating new molecules with potential pharmacological properties (Akçamur, Şener, Ipekoglu, & Kollenz, 1997).

Synthesis of Highly Functionalized Compounds

  • Novel Michael-Wittig reactions involving substituted 2H-pyran-5-carboxylates have been conducted to synthesize highly functionalized 2-cyclohexenonedicarboxylates. Such synthetic strategies are valuable for developing compounds with intricate molecular architectures, which could have applications in medicinal chemistry and material science (Moorhoff, 1997).

Multicomponent Reactions for Synthesis of Heterocycles

  • The use of multicomponent reactions involving carbonyl compounds and derivatives of cyanoacetic acid has been reviewed, highlighting their utility in synthesizing a wide range of carbo- and heterocycles. This methodological approach supports the efficient generation of diverse molecules for further exploration in drug discovery and chemical biology (Shestopalov, Shestopalov, & Rodinovskaya, 2008).

Mechanism of Action

The mechanism of action of pyrazole derivatives is often studied in the context of their pharmacological effects. For example, compound 13 displayed superior antipromastigote activity, which was justified by a molecular docking study conducted on Lm-PTR1 .

Safety and Hazards

The safety and hazards associated with pyrazole derivatives depend on the specific compound. For instance, 3,5-dimethylpyrazole has been labeled with hazard statements H302, H315, H319, H335, H361, H373 .

Future Directions

Pyrazole derivatives have diverse pharmacological effects and are known for their potent antileishmanial and antimalarial activities . The hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Properties

IUPAC Name

6-(3,5-dimethylpyrazole-1-carbonyl)cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-8-7-9(2)15(14-8)12(16)10-5-3-4-6-11(10)13(17)18/h3-4,7,10-11H,5-6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVSAZDNJFDDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2CC=CCC2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-cyclohexene-1-carboxylic acid
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6-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-cyclohexene-1-carboxylic acid
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6-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-cyclohexene-1-carboxylic acid
Reactant of Route 4
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6-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-cyclohexene-1-carboxylic acid
Reactant of Route 5
6-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-cyclohexene-1-carboxylic acid
Reactant of Route 6
6-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-cyclohexene-1-carboxylic acid

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